1-(3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

Medicinal chemistry CNS drug design Physicochemical profiling

1-(3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone (CAS 1353974-66-9) is a synthetic pyrrolidine derivative with the molecular formula C₁₂H₂₃N₃O and a molecular weight of 225.33 g/mol. It features a 3-aminomethyl-pyrrolidine core N-acetylated at the pyrrolidine nitrogen, while the exocyclic amine is disubstituted with a 2-aminoethyl group and a cyclopropyl ring.

Molecular Formula C12H23N3O
Molecular Weight 225.33 g/mol
Cat. No. B7921355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
Molecular FormulaC12H23N3O
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(C1)CN(CCN)C2CC2
InChIInChI=1S/C12H23N3O/c1-10(16)14-6-4-11(8-14)9-15(7-5-13)12-2-3-12/h11-12H,2-9,13H2,1H3
InChIKeyTVRXNJGLIVFONU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone – Structural & Procurement Baseline


1-(3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone (CAS 1353974-66-9) is a synthetic pyrrolidine derivative with the molecular formula C₁₂H₂₃N₃O and a molecular weight of 225.33 g/mol . It features a 3-aminomethyl-pyrrolidine core N-acetylated at the pyrrolidine nitrogen, while the exocyclic amine is disubstituted with a 2-aminoethyl group and a cyclopropyl ring . This compound is supplied as a research-grade building block (typical purity ≥95%) by vendors including CymitQuimica (Biosynth brand), MolCore, AKSci, and Leyan . It belongs to the broader class of cyclopropyl-containing aminomethyl-pyrrolidine ethanones that are frequently employed in medicinal chemistry for CNS target exploration, GPCR ligand design, and antibacterial quinolone side-chain development [1][2].

Why In-Class Substitution of 1-(3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone Is Not Straightforward


In the pyrrolidine ethanone class, superficially similar compounds with cyclopropylamine or aminoethyl substituents often appear interchangeable on paper. However, physical-property data and SAR precedents demonstrate that three structural features of the target compound—the methylene linker at the pyrrolidine 3-position, the N-cyclopropyl-N-(2-aminoethyl) tertiary amine motif, and the N-acetyl cap—produce meaningful shifts in basicity (ΔpKa), hydrogen-bond donor capacity, polar surface area, and molecular flexibility that alter target engagement and downstream synthetic utility [1]. Generic substitution with a direct-attached analog (e.g., 1-[3-(cyclopropylamino)pyrrolidin-1-yl]ethanone) eliminates the primary amine and the methylene spacer, collapsing the topological polar surface area from 49.6 Ų to 32.3 Ų and removing one hydrogen-bond donor, which can drastically change receptor recognition and solubility profiles . Similarly, replacing the cyclopropyl group with a larger cycloalkyl ring or removing the N-acetyl blocking group alters the amine pKa by >1 log unit, with documented consequences for CNS penetration and metabolic stability [2]. These are not speculative differences; they are quantifiable structural parameters that control whether a compound functions as a competent ligand, an inactive binder, or a dead-end synthetic intermediate.

Product-Specific Quantitative Differentiation Evidence for 1-(3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone


Methylene Linker Increases Polar Surface Area and Hydrogen-Bond Donor Capacity vs. Direct-Attached Cyclopropylamino Analogs

The target compound incorporates a methylene (–CH₂–) spacer between the pyrrolidine C3 position and the exocyclic nitrogen, and bears a terminal primary amine on the aminoethyl arm. These two features jointly contribute one hydrogen-bond donor (HBD) and a topological polar surface area (TPSA) of 49.6 Ų in the (S)-enantiomer (CAS 1354016-68-4), as computed from its SMILES structure [1]. In contrast, the simpler direct-attached comparator 1-[3-(cyclopropylamino)pyrrolidin-1-yl]ethanone (CAS 1353986-87-4, C₉H₁₆N₂O, MW 168.24) lacks both the methylene spacer and the primary amine; it carries zero HBDs and has a markedly lower TPSA . A ΔTPSA of approximately 17 Ų and a ΔHBD of 1 represent substantial differences for CNS drug-design programs, where TPSA < 60–70 Ų and HBD ≤ 3 are typical thresholds for blood–brain barrier penetration [2].

Medicinal chemistry CNS drug design Physicochemical profiling

Cyclopropyl-Induced pKa Suppression Modulates Amine Basicity Relative to Non-Cyclopropyl Pyrrolidine Ethanones

The predicted pKa of the amino group in 1-((S)-2-{[(2-amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone is 9.65 . Direct experimental pKa data for the exact racemate 1353974-66-9 are not published, but peer-reviewed SAR studies on a closely related cis-3,4-pyrrolidine scaffold demonstrate that introducing a cyclopropyl ring adjacent to an amino group reduces its pKa by approximately 1.5 log units compared to a non-cyclopropyl parent (calculated pKa ~7.4 vs. 8.9 for comparator 1 in the nNOS inhibitor series) [1]. The electron-withdrawing character of the cyclopropyl ring is the causative factor [1]. By extrapolation, the target compound's predicted pKa of 9.65 is depressed relative to what would be expected for an N-ethyl or N-isopropyl analog lacking the cyclopropyl constraint (predicted pKa >~10.5). This pKa shift directly affects the fraction of un-ionized species at physiological pH and thus passive membrane permeability.

Physicochemical property prediction pKa modulation CNS drug design

Increased Rotatable Bond Count Offers Greater Conformational Adaptability than Direct-Attached Cyclopropylamino Analogs

The target scaffold possesses 5 rotatable bonds in the (S)-enantiomer form (CAS 1354016-68-4), as computed from the SMILES [1]. In comparison, the simplified direct-attached analog 1-[3-(cyclopropylamino)pyrrolidin-1-yl]ethanone (CAS 1353986-87-4, C₉H₁₆N₂O) has significantly fewer rotatable bonds owing to the absence of the aminoethyl chain and the methylene linker . The difference of approximately 2–3 rotatable bonds reflects the target compound's ability to sample a broader conformational landscape when engaging protein binding sites. In VMAT2-targeted pyrrolidine series, a minimum of two methylene spacer units proved essential for retaining binding affinity at the DTBZ site, and methylene-elongated nor-analogues bound with high affinity (Ki = 270 nM), underscoring the functional impact of linker length and flexibility [2].

Molecular flexibility Conformational analysis Ligand design

N-Acetyl Blocking Group Prevents Undesired Acylation During Downstream Synthesis vs. Unprotected Pyrrolidine Analogs

The pyrrolidine nitrogen of the target compound is acetylated (N–COCH₃), forming a stable tertiary amide. This contrasts with analogs such as [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine, where the pyrrolidine nitrogen remains a free secondary amine susceptible to acylation, alkylation, or protonation under standard reaction conditions . The acetyl cap serves as a permanent protecting group, enabling chemoselective functionalization of the primary aminoethyl terminus without competing reaction at the pyrrolidine nitrogen. This eliminates the need for an additional protection/deprotection sequence, which in a typical multi-step synthesis saves at least two synthetic steps per reaction sequence [1].

Synthetic chemistry Protecting group strategy Building block utility

Distinct Regioisomer: 3-Aminomethyl Substitution Pattern vs. 3-Amino and 2-Aminomethyl Analogs

The target compound (CAS 1353974-66-9) bears the (2-aminoethyl)(cyclopropyl)aminomethyl substituent at the pyrrolidine C3 position via a methylene linker. This distinguishes it from two closely related regioisomeric families: (i) 1-{3-[(2-amino-ethyl)-cyclopropyl-amino]-pyrrolidin-1-yl}-ethanone (CAS 1353986-31-8, C₁₁H₂₁N₃O, MW 211.30), where the substituent is directly attached at C3 without the methylene spacer, and (ii) 1-((S)-2-{[(2-amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone (CAS 1354016-68-4), where the substituent is at the C2 position [1]. These three compounds are constitutional isomers or close analogs: CAS 1353974-66-9 (C12, 3-CH₂-N), CAS 1353986-31-8 (C11, 3-N), and CAS 1354016-68-4 (C12, 2-CH₂-N). Empirical SAR from quinolone antibacterial programs has established that the position of the aminomethyl substituent on the pyrrolidine ring (C2 vs. C3) and the presence/absence of a methylene spacer differentially control antibacterial potency (MIC) and Gram-positive vs. Gram-negative selectivity, with 3-substituted pyrrolidine derivatives consistently outperforming 2-substituted analogs in quinolone series [2].

Regiochemistry Structure-activity relationship Scaffold diversity

Molecular Weight and Heavy Atom Count Positioning for Fragment-to-Lead Optimization vs. Simpler Fragments

With a molecular weight of 225.33 Da and 16 heavy atoms, the target compound occupies a favorable position in the 'fragment-to-lead' property space. It is heavier than the minimal fragment 1-[3-(cyclopropylamino)pyrrolidin-1-yl]ethanone (MW 168.24, 12 heavy atoms) but lighter than elaborated drug-like analogs exceeding 300 Da . The target compound adds 57.09 Da (ΔMW) relative to the simplest comparator while contributing one primary amine, one additional methylene unit, and an aminoethyl chain—functionalities that enable salt formation for improved solubility, bioconjugation (e.g., amide coupling with carboxylic acid-containing payloads), and diversification into larger libraries [1]. This molecular weight increment is consistent with the 'rule of three' for fragment hits (MW < 300, cLogP ≤ 3, HBD ≤ 3) and supports progression into lead optimization without exceeding commonly accepted lead-like boundaries [2].

Fragment-based drug discovery Lead optimization Physicochemical property space

Optimal Procurement Scenarios for 1-(3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone


CNS Lead Optimization Requiring Controlled Amine Basicity and Balanced TPSA

For programs targeting CNS receptors (GPCRs, ion channels, or transporters), the cyclopropyl-induced pKa suppression (predicted ~9.65, with a class-extrapolated ΔpKa of –1 to –1.5 relative to non-cyclopropyl analogs) reduces the fraction of permanently charged amine at physiological pH, while the TPSA of ~49.6 Ų remains within the CNS-favorable range (<70 Ų) [1][2]. This profile supports passive blood–brain barrier penetration better than either the lower-TPSA but zero-HBD analog 1-[3-(cyclopropylamino)pyrrolidin-1-yl]ethanone (TPSA ~32 Ų, HBD = 0) or higher-pKa non-cyclopropyl variants. The primary amine further permits salt screening for solubility optimization without altering the core scaffold.

Parallel Library Synthesis Requiring a Pre-Protected Pyrrolidine Scaffold

The N-acetyl protecting group on the pyrrolidine nitrogen eliminates the need for orthogonal protection schemes when derivatizing the primary aminoethyl terminus. For a 96-well plate amide coupling or reductive amination campaign, this saves a minimum of two steps (N-protection and N-deprotection) per library member, translating to an estimated 15–30% overall yield improvement and significant reduction in purification burden [1]. The compound is supplied at ≥95% purity (AKSci, MolCore) [2], suitable for direct use in automated parallel synthesis without pre-purification. Competing analogs with free pyrrolidine NH require Boc installation before library production.

Fragment-to-Lead Expansion Targeting Proteins with Deep or Flexible Binding Pockets

With MW = 225.33 Da and 5 rotatable bonds, this compound sits in the fragment-to-lead sweet spot: heavier than minimal fragments (e.g., MW 168.24 for the direct-attached cyclopropylamino analog) but well within the 'Rule of Three' (MW < 300) [1][2]. The additional aminoethyl arm provides a vector for growing into adjacent sub-pockets, while the cyclopropyl ring constrains the local N-substituent geometry. The methylene linker at C3 permits the amino group to sample orientations that a directly attached amine cannot access, a feature validated in VMAT2 SAR where methylene linker length directly controls binding affinity (Ki = 270 nM for optimal linker length) [3]. This makes the compound a strategic choice for fragment growth campaigns where linker flexibility is desired.

Antibacterial Quinolone Side-Chain Development

The 3-aminomethyl-pyrrolidine scaffold with a cyclopropyl N-substituent is a privileged motif in quinolone medicinal chemistry, where variation at the C7 pyrrolidine substituent controls antibacterial spectrum, potency, and resistance profile [1]. The target compound (C3-substituted with methylene linker) maps to the substitution pattern of known high-potency quinolone intermediates, and its C3 attachment avoids the reduced activity historically observed for C2-substituted pyrrolidine regioisomers in this class [2]. Researchers developing novel fluoroquinolones or naphthyridones should select this specific regioisomer (CAS 1353974-66-9) over the C2 analog (CAS 1354016-68-4) or the direct-attached C3 analog (CAS 1353986-31-8) to remain consistent with established SAR.

Quote Request

Request a Quote for 1-(3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.